3-amino-N-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a dimethoxyphenyl group, and a thieno[2,3-b]naphthyridine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thieno[2,3-b]naphthyridine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Thieno[2,3-b]naphthyridine Core: This step often includes cyclization reactions using appropriate starting materials under controlled conditions.
Functionalization: Introduction of the amino group and the dimethoxyphenyl group through substitution reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Conditions often involve controlled temperatures and pH levels.
Major Products: The products of these reactions depend on the specific reagents and conditions used, but may include various derivatives with modified functional groups.
Scientific Research Applications
3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
3-AMINO-N-(3,4-DIMETHOXYPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C20H22N4O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-amino-N-(3,4-dimethoxyphenyl)-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C20H22N4O3S/c1-24-7-6-14-11(10-24)8-13-17(21)18(28-20(13)23-14)19(25)22-12-4-5-15(26-2)16(9-12)27-3/h4-5,8-9H,6-7,10,21H2,1-3H3,(H,22,25) |
InChI Key |
HVTOASDFXZBQBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.